molecular formula C6H6KNO3 B13460882 Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate

Cat. No.: B13460882
M. Wt: 179.21 g/mol
InChI Key: JBLHZSRIPFNJAH-UHFFFAOYSA-M
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Description

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a potassium ion and a 4-methyl-1,3-oxazol-2-yl group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-oxazole with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-methyl-1,3-oxazole, potassium hydroxide, acetic acid.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature of around 60-80°C.

    Procedure: 4-methyl-1,3-oxazole is dissolved in water, and potassium hydroxide is added to the solution. Acetic acid is then slowly added to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The industrial process may also incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Oxazole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, leading to modulation of biological activities. The compound’s effects are mediated by its ability to bind to active sites of enzymes, inhibit or activate specific pathways, and alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-1,3-oxazol-2-yl)acetic acid
  • Potassium 2-(1,3-oxazol-5-yl)acetate
  • 2-(5-methyl-1,3-oxazol-2-yl)acetic acid

Uniqueness

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the potassium ion enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H6KNO3

Molecular Weight

179.21 g/mol

IUPAC Name

potassium;2-(4-methyl-1,3-oxazol-2-yl)acetate

InChI

InChI=1S/C6H7NO3.K/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

JBLHZSRIPFNJAH-UHFFFAOYSA-M

Canonical SMILES

CC1=COC(=N1)CC(=O)[O-].[K+]

Origin of Product

United States

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